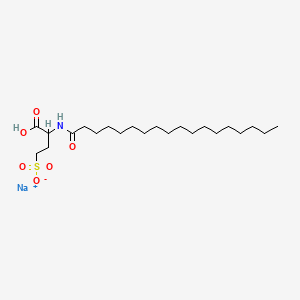

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate

CAS No.: 94291-92-6

Cat. No.: VC17018012

Molecular Formula: C22H42NNaO6S

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94291-92-6 |

|---|---|

| Molecular Formula | C22H42NNaO6S |

| Molecular Weight | 471.6 g/mol |

| IUPAC Name | sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate |

| Standard InChI | InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20(22(25)26)18-19-30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);/q;+1/p-1 |

| Standard InChI Key | XDIZPRWNZSWAQP-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate, delineates its structure:

-

An octadecanoyl group () forms an amide bond with the amino group of a modified butyric acid.

-

The butyrate backbone is substituted with a sulfonate group () at the first carbon and a sodium counterion for charge balance .

The SMILES notation further clarifies the connectivity, highlighting the 18-carbon fatty acid chain and sulfonate placement.

Table 1: Key Chemical Identifiers

Spectroscopic and Computational Data

The Standard InChIKey (XDIZPRWNZSWAQP-UHFFFAOYSA-M) facilitates database searches and computational modeling. While 3D conformational data are unavailable due to the compound’s flexibility and salt nature, its 2D structure confirms the amphiphilic design, with a hydrophobic octadecyl tail and hydrophilic sulfonate head .

Physicochemical Properties

Solubility and Stability

As a sodium sulfonate salt, the compound exhibits high water solubility, a trait critical for applications in aqueous systems. The octadecanoyl chain imparts limited solubility in nonpolar solvents, suggesting utility in micelle or liposome formation.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| LogP (Octanol-Water) | 6.89 | |

| Polar Surface Area (PSA) | 135.47 Ų | |

| Hydrogen Bond Donors | 2 (amide NH, sulfonate OH) | |

| Hydrogen Bond Acceptors | 6 (carbonyl O, sulfonate O, Na⁺) |

Synthetic Pathways

Though synthesis details are undisclosed, analogous compounds are typically synthesized via:

-

Acylation of 2-amino-4-sulfobutanoic acid with octadecanoyl chloride.

-

Neutralization with sodium hydroxide to form the sodium salt .

Analytical Methods

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~1170 cm⁻¹ (sulfonate S=O).

-

NMR: signals for methylene groups (δ 1.2–1.4 ppm) and amide NH (δ 7.8–8.2 ppm) .

Comparison with Analogous Compounds

Shorter-Chain Variant: Sodium Hydrogen 2-((1-Oxododecyl)Amino)-4-Sulphonatobutyrate

The dodecyl analogue (CAS: 93981-26-1) shares structural features but has a shorter 12-carbon chain, reducing its molecular weight to 387.5 g/mol .

Table 3: Structural and Property Comparison

| Parameter | Octadecyl Derivative (C22) | Dodecyl Derivative (C16) |

|---|---|---|

| Molecular Weight | 471.6 g/mol | 387.5 g/mol |

| Chain Length | 18 carbons | 12 carbons |

| LogP | 6.89 | 5.21 (estimated) |

| Applications | Potential surfactants, drug candidates | Detergents, solubilizing agents |

The longer chain enhances lipid solubility but may reduce aqueous dispersibility, illustrating the trade-off in surfactant design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume